N1-(furan-2-ylmethyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a furan ring and a phthalazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps. One common route includes the reaction of furan-2-carbaldehyde with an appropriate amine to form an intermediate, which is then reacted with a phthalazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the phthalazine moiety can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The furan ring and phthalazine moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-[4,5-Dihydroxy-2-[[4-[hydroxy(phenyl)methyl]-5-oxo-3-phenyl-2H-furan-2-yl]oxy]-6-(methoxymethyl)oxan-3-yl]acetamide: Shares structural similarities with the furan ring and amide linkage.
Indole derivatives: Possess similar heterocyclic structures and are known for their diverse biological activities.
Uniqueness
N-[(FURAN-2-YL)METHYL]-N’-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE is unique due to its combination of a furan ring and a phthalazine derivative, which imparts distinct chemical and biological properties not commonly found in other compounds .
Properties
Molecular Formula |
C16H14N4O4 |
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Molecular Weight |
326.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
InChI |
InChI=1S/C16H14N4O4/c21-14-12-6-2-1-5-11(12)13(19-20-14)9-18-16(23)15(22)17-8-10-4-3-7-24-10/h1-7H,8-9H2,(H,17,22)(H,18,23)(H,20,21) |
InChI Key |
NSGNDEMVWMNNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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